molecular formula C26H19ClN4O5S B2612223 Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-77-8

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2612223
CAS RN: 851947-77-8
M. Wt: 534.97
InChI Key: SXSQVPUDHSQUHO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H19ClN4O5S and its molecular weight is 534.97. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and related compounds have been synthesized and analyzed for their structural properties. For instance, a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized and its structure confirmed by single crystal X-ray diffraction studies, showcasing intramolecular hydrogen bonds and π-π interactions contributing to structural stability (Achutha et al., 2017).

Reactivity and Derivative Synthesis

The reactivity of similar compounds has been a focus of research, leading to the synthesis of various derivatives. For instance, reactions involving oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate have been studied, resulting in the formation of diverse compounds like 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters (Nikolaenkova et al., 2019).

Antimicrobial Applications

Several studies have explored the antimicrobial properties of related compounds. For example, synthesized compounds such as ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been screened for antibacterial and antifungal activities, showing promise in this field (Desai et al., 2007).

Pharmacological Evaluation

Research has also been conducted on the potential pharmacological applications of these compounds. For example, novel derivatives have been synthesized and evaluated for their anticancer properties, indicating a concentration-dependent cellular growth inhibitory effect in certain cancer cell lines (Gomha et al., 2015).

Molecular Modeling and Drug Design

Molecular modeling studies have been conducted to explore the potential of these compounds as anti-tumor agents. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and their structures supported by crystallographic data, with some showing significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015).

properties

IUPAC Name

ethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O5S/c1-3-35-26(34)22-17-13-37-24(20(17)25(33)31(29-22)15-9-5-4-6-10-15)28-23(32)19-14(2)36-30-21(19)16-11-7-8-12-18(16)27/h4-13H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSQVPUDHSQUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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